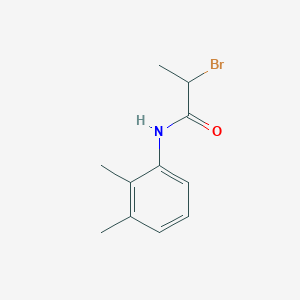
2-bromo-N-(2,3-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-bromo-N-(2,3-dimethylphenyl)propanamide typically involves the bromination of N-(2,3-dimethylphenyl)propanamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-Bromo-N-(2,3-dimethylphenyl)propanamide undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond can be broken down by water or enzymes, releasing propanamide and 2-bromo-2,3-dimethylaniline.
Nucleophilic Substitution: The bromine atom can be replaced by another nucleophile depending on the reaction conditions.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed from these reactions are propanamide and 2-bromo-2,3-dimethylaniline.
科学的研究の応用
2-Bromo-N-(2,3-dimethylphenyl)propanamide is valuable in scientific research due to its unique properties. It is used in:
Organic Synthesis: As a building block for creating more complex molecules.
Proteomics Research: For studying protein interactions and functions.
Drug Discovery: Its structure makes it a candidate for developing new pharmaceuticals.
作用機序
. its structure suggests that it can participate in various substitution reactions due to the presence of the bromine atom. The amide bond also indicates potential hydrogen bonding interactions, which could be relevant in studies of protein structure and function.
類似化合物との比較
2-Bromo-N-(2,3-dimethylphenyl)propanamide can be compared with other similar compounds such as N-(2-bromophenyl)-2,2-dimethylpropanamide . While both compounds contain a bromine atom and an amide group, the position of the bromine and the presence of additional methyl groups can affect their reactivity and applications. The unique structure of this compound makes it particularly useful in specific research contexts .
生物活性
2-bromo-N-(2,3-dimethylphenyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antitumor, and antioxidant properties, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14BrN
- Molecular Weight : 256.15 g/mol
This compound belongs to the class of amides and contains a bromine atom, which is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Antitumor Activity
The antitumor potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the growth of cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 | 82 |
| HCT116 (Colon Cancer) | 4.8 | 90 |
| A549 (Lung Cancer) | 6.1 | 75 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further development as an anticancer agent.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 45 |
| 25 | 65 |
| 50 | 85 |
The results indicate that the compound has a dose-dependent scavenging effect on free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.
Case Studies
A recent study conducted by Zhang et al. highlighted the synthesis and biological evaluation of various derivatives of propanamide compounds, including this compound. The study focused on its anticancer properties against multiple cell lines and reported significant antiproliferative effects comparable to established chemotherapeutics .
特性
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEHDXNRTRJBRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













